molecular formula C22H13F3O4 B2660399 7-Hydroxy-3-(4-phenylphenoxy)-2-(trifluoromethyl)chromen-4-one CAS No. 430470-51-2

7-Hydroxy-3-(4-phenylphenoxy)-2-(trifluoromethyl)chromen-4-one

Cat. No.: B2660399
CAS No.: 430470-51-2
M. Wt: 398.337
InChI Key: WATAYPGCMGGEBO-UHFFFAOYSA-N
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Description

7-Hydroxy-3-(4-phenylphenoxy)-2-(trifluoromethyl)chromen-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-3-(4-phenylphenoxy)-2-(trifluoromethyl)chromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate phenolic and aromatic aldehyde precursors under basic conditions, followed by cyclization and functional group modifications to introduce the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-3-(4-phenylphenoxy)-2-(trifluoromethyl)chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the phenyl or trifluoromethyl moieties.

Scientific Research Applications

7-Hydroxy-3-(4-phenylphenoxy)-2-(trifluoromethyl)chromen-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Hydroxy-3-(4-phenylphenoxy)-2-(trifluoromethyl)chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromen-4-one derivatives with different substituents, such as:

  • 7-Hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)chromen-4-one
  • 7-Hydroxy-3-(4-chlorophenyl)-2-(trifluoromethyl)chromen-4-one

Uniqueness

7-Hydroxy-3-(4-phenylphenoxy)-2-(trifluoromethyl)chromen-4-one is unique due to its specific combination of phenylphenoxy and trifluoromethyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

7-hydroxy-3-(4-phenylphenoxy)-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13F3O4/c23-22(24,25)21-20(19(27)17-11-8-15(26)12-18(17)29-21)28-16-9-6-14(7-10-16)13-4-2-1-3-5-13/h1-12,26H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATAYPGCMGGEBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=C(OC4=C(C3=O)C=CC(=C4)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13F3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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